molecular formula C16H17ClN4O5S B2700817 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide CAS No. 899962-10-8

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide

Cat. No. B2700817
CAS RN: 899962-10-8
M. Wt: 412.85
InChI Key: USTJGEUVOPRSHS-UHFFFAOYSA-N
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Description

The compound “N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of target compounds were confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the cyclocondensation of 1,3-diphenyl-1H-pyrazol-5(4H)-one with active methylene compounds led to the formation of hitherto unknown fused pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, Pyraclostrobin, a fungicide of the strobilurin class, has a molecular weight of 387.82 and a molecular formula of C19H18ClN3O4 .

Scientific Research Applications

Molecular Interaction Studies

Research on closely related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has demonstrated significant insights into molecular interactions with receptors, offering a potential framework for understanding the interactions of N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide with specific biological targets. Such studies contribute to the pharmacological characterization of compounds and their binding affinities, which are crucial for drug development processes (Shim et al., 2002).

Herbicidal Activity

The design and synthesis of related pyrazole benzophenone derivatives have been explored for their potential herbicidal activities, presenting a promising target for agricultural chemical development. This research area emphasizes the synthesis of compounds with specific molecular structures to achieve desired biological effects, such as controlling weed growth without harming crops (Ying Fu et al., 2017).

Antibacterial and Antifungal Activities

Further derivatives of compounds within the same chemical family have shown notable antibacterial and antifungal activities, suggesting that N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide could potentially be explored for similar biological applications. Such findings are crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Ishak Bildirici et al., 2007).

Anticancer and Antimicrobial Agents

Synthesis and molecular docking studies of new compounds, including pyrazoline and oxazole derivatives, have revealed potential as anticancer and antimicrobial agents. This highlights the importance of structural design in developing therapeutics with specific biological targets, offering pathways for future research on the anticancer and antimicrobial efficacy of N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide (Kanubhai D. Katariya et al., 2021).

Oxidative Stress and DNA Damage Protection

Studies on pyrazole derivatives have also explored their antioxidant properties, specifically investigating their protective effects against oxidative stress and DNA damage. This area of research is significant for understanding the therapeutic potential of such compounds in mitigating the effects of environmental toxins and oxidative stress on biological systems (H. Soliman et al., 2019).

Future Directions

The future directions for the study of similar compounds could include developing new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest . Since most of the pyrazole derivatives show anti-microbial activity, the synthesized compounds are also expected to show antimicrobial activity .

properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-9(22)6-18-15(23)16(24)19-14-12-7-27(25,26)8-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5,9,22H,6-8H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTJGEUVOPRSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide

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